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Compound of Interest

Compound Name: 5-Bromo-3-methylpyrazin-2-ol

Cat. No.: B1592317 Get Quote

An In-Depth Technical Guide to 5-Bromo-3-methylpyrazin-2-ol for Advanced Research

Introduction: The Strategic Value of the Pyrazinone
Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as

foundations for potent therapeutic agents. The pyrazinone core is one such "privileged

structure," a distinction earned through its remarkable ability to interact with a diverse array of

biological targets.[1] Pyrazinone and its derivatives are versatile heterocyclic compounds that

form the basis of drugs in therapeutic areas ranging from oncology and inflammation to

infectious and neurodegenerative diseases.[1][2] Their prevalence in natural products, such as

deoxyaspergillic acid and arglecin, further underscores their biological relevance and

evolutionary selection as bioactive scaffolds.[3]

This guide focuses on a specific, strategically functionalized derivative: 5-Bromo-3-
methylpyrazin-2-ol (CAS No. 100047-56-1). This compound is more than a mere analogue; it

is a purpose-built chemical tool. The incorporation of a bromine atom at the 5-position

transforms the pyrazinone core into a highly versatile intermediate. This halogen serves as a

reactive handle for a multitude of cross-coupling reactions, enabling chemists to rapidly

generate extensive libraries of novel compounds for structure-activity relationship (SAR)

studies.[4][5] The methyl group at the 3-position provides a crucial steric and electronic feature

that can be exploited to fine-tune target binding and metabolic stability.
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This document serves as a comprehensive technical resource for researchers, scientists, and

drug development professionals. It will elucidate the core physical and chemical properties of

5-Bromo-3-methylpyrazin-2-ol, detail methodologies for its characterization, explore its

reactivity, and contextualize its application as a pivotal building block in the design of next-

generation therapeutics.

Part 1: Core Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of its effective

application in research and development.

Key Identifiers and Physical Properties
The essential data for sourcing, handling, and storing 5-Bromo-3-methylpyrazin-2-ol are

summarized below. The compound exists in a tautomeric equilibrium between the keto

(pyrazin-2(1H)-one) and enol (pyrazin-2-ol) forms, with the keto form generally predominating

in the solid state.

Property Value Source(s)

Chemical Name 5-Bromo-3-methylpyrazin-2-ol [6]

Synonyms

5-bromo-3-methyl-1H-pyrazin-

2-one, 5-bromo-3-methylene-

3,4-dihydropyrazin-2(1H)-one

[7]

CAS Number 100047-56-1 [6][8]

Molecular Formula C₅H₅BrN₂O [6][7]

Molecular Weight 189.01 g/mol [6][7]

Physical Form Solid

Typical Purity ≥97%

Storage Conditions
Store at 4°C, under inert

atmosphere

Predicted Physicochemical Parameters
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Computational models provide valuable estimates for properties that inform decisions in

experimental design, particularly for solubility and bioavailability assessments.

Predicted Property Value Source

Density 1.84 ± 0.1 g/cm³ [7]

pKa 10.05 ± 0.60 [7]

logP 0.84 [7]

Aqueous Solubility 11 g/L (at 25°C) [7]

Molecular Structure and Computational Descriptors
The structural arrangement dictates the molecule's reactivity and its potential for intermolecular

interactions.

Caption: 2D structure of 5-Bromo-3-methylpyrazin-2-ol.

Descriptor Value Source

IUPAC Name
5-bromo-3-methyl-1H-pyrazin-

2-one
[7]

InChI

InChI=1S/C5H5BrN2O/c1-3-

5(9)7-2-4(6)8-3/h2H,1H3,

(H,7,9)

[7]

InChIKey
RNHAEGVBHQSLFS-

UHFFFAOYSA-N
[7]

Canonical SMILES CC1=NC(=O)NC=C1Br [7]

Part 2: Synthesis and Characterization
While numerous strategies exist for constructing pyrazinone rings, a common and effective

approach involves the bromination of a pre-formed heterocyclic core.[3][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.guidechem.com/encyclopedia/es/5-bromo-3-methylpyrazin-2-ol-dic1572502.html
https://www.guidechem.com/encyclopedia/es/5-bromo-3-methylpyrazin-2-ol-dic1572502.html
https://www.guidechem.com/encyclopedia/es/5-bromo-3-methylpyrazin-2-ol-dic1572502.html
https://www.guidechem.com/encyclopedia/es/5-bromo-3-methylpyrazin-2-ol-dic1572502.html
https://www.benchchem.com/product/b1592317?utm_src=pdf-body
https://www.guidechem.com/encyclopedia/es/5-bromo-3-methylpyrazin-2-ol-dic1572502.html
https://www.guidechem.com/encyclopedia/es/5-bromo-3-methylpyrazin-2-ol-dic1572502.html
https://www.guidechem.com/encyclopedia/es/5-bromo-3-methylpyrazin-2-ol-dic1572502.html
https://www.guidechem.com/encyclopedia/es/5-bromo-3-methylpyrazin-2-ol-dic1572502.html
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d2ra07227k
https://www.chemicalbook.com/synthesis/2-amino-3-bromo-5-methylpyrazine.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Representative Synthetic Workflow
The following protocol describes a plausible, field-proven method for synthesizing the title

compound. The causality behind this choice is rooted in the high regioselectivity often achieved

when brominating electron-rich heterocyclic systems.

Start: 3-Methylpyrazin-2-ol

Electrophilic Bromination:
Stir at 0°C to RT

(2-4 hours)

Reagent Prep:
N-Bromosuccinimide (NBS)

in Acetonitrile (ACN)

Reaction Quench:
Add aq. Na₂S₂O₃ solution

Aqueous Workup:
Extract with Ethyl Acetate (EtOAc)

Wash with brine

Purification:
Dry (Na₂SO₄), filter, concentrate

Recrystallize or Column Chromatography

Product: 5-Bromo-3-methylpyrazin-2-ol

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 5-Bromo-3-methylpyrazin-2-ol.
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Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative example and should be adapted and optimized by

a qualified chemist. All operations must be performed in a certified fume hood with appropriate

personal protective equipment (PPE).

Vessel Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic

stir bar, add 3-methylpyrazin-2-ol (1.0 eq).

Dissolution: Dissolve the starting material in a suitable solvent, such as acetonitrile (ACN) or

dichloromethane (DCM) (approx. 10 mL per gram of starting material).

Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the

exothermicity of the bromination reaction.

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the

same solvent. Add the NBS solution dropwise to the cooled pyrazinone solution over 30

minutes. The slow addition rate prevents the formation of di-brominated byproducts.

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room

temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is consumed (typically 2-4 hours).

Quenching: Once complete, cool the mixture back to 0°C and slowly add a saturated

aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times

with ethyl acetate (EtOAc).

Washing: Combine the organic layers and wash sequentially with water and saturated brine

to remove inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude solid by either recrystallization from an appropriate

solvent system (e.g., ethanol/water) or silica gel column chromatography to yield the final
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product.

Spectroscopic Characterization Protocol
Structural confirmation is paramount. The following are expected spectral characteristics and

the protocols to obtain them.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the definitive connectivity map of the molecule.

Protocol:

Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Transfer the solution to a clean, dry NMR tube.

Acquire ¹H and ¹³C NMR spectra. A DEPT-135 experiment can be used to differentiate

between CH, CH₂, and CH₃ carbons.

Expected ¹H NMR Features (in DMSO-d₆):

~11.0-12.0 ppm: A broad singlet corresponding to the N-H proton.

~7.5-8.0 ppm: A singlet for the vinyl C-H proton at the 6-position.

~2.2-2.4 ppm: A singlet for the methyl (CH₃) protons.

Expected ¹³C NMR Features (in DMSO-d₆):

~155-165 ppm: Carbonyl carbon (C=O).

~140-150 ppm: Quaternary carbon attached to the methyl group.

~120-130 ppm: Vinyl C-H carbon.

~110-120 ppm: Carbon bearing the bromine atom.
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~15-20 ppm: Methyl carbon.

B. Mass Spectrometry (MS)

Rationale: MS confirms the molecular weight and provides crucial information about

elemental composition, especially the presence of bromine.

Protocol:

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).

Analyze using an electrospray ionization (ESI) source in positive or negative ion mode.

Expected Features: The most telling feature will be the isotopic pattern of the molecular ion

peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the spectrum will

show two peaks of nearly equal intensity: one for [M+H]⁺ and one for [M+2+H]⁺.[10][11]

C. Infrared (IR) Spectroscopy

Rationale: IR spectroscopy identifies the key functional groups present in the molecule.

Protocol:

Acquire the spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR)

accessory.

Ensure the sample is dry to avoid a broad O-H signal from water obscuring the N-H

region.

Expected Absorption Bands:

3100-3300 cm⁻¹: N-H stretching vibration.

2900-3000 cm⁻¹: C-H stretching from the methyl and vinyl groups.

1650-1690 cm⁻¹: A strong C=O (amide) stretching band.
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1580-1640 cm⁻¹: C=C and C=N ring stretching vibrations.

Part 3: Chemical Reactivity and Synthetic Utility
The true value of 5-Bromo-3-methylpyrazin-2-ol lies in its potential for synthetic elaboration.

The bromine atom is not merely a substituent; it is a gateway to molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions Other Transformations

5-Bromo-3-methylpyrazin-2-ol

Suzuki Coupling
(R-B(OH)₂)

Pd(0), Base

Heck Coupling
(Alkene)

Pd(0), Base

Sonogashira Coupling
(Alkyne)

Pd(0), Cu(I)

Buchwald-Hartwig
(R₂-NH)

Pd(0), Base

N-Alkylation
(R-X, Base)

e.g., K₂CO₃

Lithiation / Grignard
(BuLi or Mg)

-78 °C

Click to download full resolution via product page

Caption: Key derivatization pathways for 5-Bromo-3-methylpyrazin-2-ol.

The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the

facile introduction of a wide variety of substituents at the 5-position. This is a cornerstone of

modern medicinal chemistry for exploring SAR:

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl

rings, enabling exploration of distal binding pockets in a target protein.

Sonogashira Coupling: Reaction with terminal alkynes introduces linear fragments, useful for

probing channels or acting as linkers.

Buchwald-Hartwig Amination: Forms C-N bonds, allowing the introduction of diverse amine

functionalities that can serve as hydrogen bond donors/acceptors or basic centers for

improving solubility.

Heck Coupling: Forms C-C bonds with alkenes, providing access to extended conjugated

systems or other functionalizable handles.
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Part 4: Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with halogenated

heterocyclic compounds.

Hazard Identification: This compound is classified as harmful. It is harmful if swallowed,

causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[12]

Handling:

Always handle in a properly functioning chemical fume hood.[13]

Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

Avoid inhalation of dust and vapors.

Avoid contact with skin and eyes. In case of contact, flush immediately with copious

amounts of water.

All chemical waste must be disposed of according to institutional and local regulations.[14]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the

recommended temperature of 4°C.

Conclusion
5-Bromo-3-methylpyrazin-2-ol is a compound of significant strategic importance for drug

discovery and development. Its pyrazinone core provides a biologically relevant scaffold, while

its bromine functionality serves as a versatile anchor point for synthetic diversification. The

physicochemical properties, characterized by moderate lipophilicity and aqueous solubility,

present a favorable starting point for developing drug-like molecules. By leveraging the

synthetic pathways and analytical protocols detailed in this guide, researchers can effectively

utilize this potent building block to construct novel molecular entities and accelerate the

discovery of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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